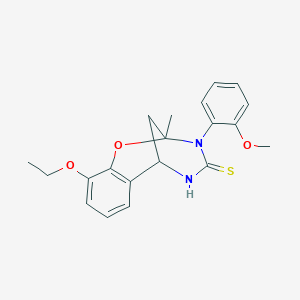
10-ethoxy-3-(2-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
説明
The compound 10-ethoxy-3-(2-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a structurally complex heterocyclic molecule featuring a benzoxadiazocine core fused with a methano bridge and substituted with ethoxy, methyl, and 2-methoxyphenyl groups.
Key structural features include:
- Benzoxadiazocine backbone: A 10-membered ring system integrating oxygen and nitrogen atoms.
- Substituents: Ethoxy (C10), methyl (C2), and 2-methoxyphenyl (C3) groups, which influence steric and electronic properties.
- Thione moiety: The sulfur atom at position 4 enhances intermolecular interactions, such as hydrogen bonding and metal coordination.
特性
IUPAC Name |
6-ethoxy-10-(2-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-4-24-17-11-7-8-13-14-12-20(2,25-18(13)17)22(19(26)21-14)15-9-5-6-10-16(15)23-3/h5-11,14H,4,12H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTOYXZONQWSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CC2NC(=S)N3C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
10-ethoxy-3-(2-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a synthetic compound that belongs to the class of benzoxadiazocines. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a complex bicyclic structure with a thione functional group that may contribute to its biological activities.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial for mitigating oxidative stress in biological systems. Studies have shown that these compounds can scavenge free radicals effectively and reduce lipid peroxidation levels in vitro.
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro tests revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded in studies showing effectiveness comparable to standard antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thione group may interact with thiol-containing enzymes or proteins involved in redox reactions.
- Receptor Modulation : There is evidence suggesting that this compound may interact with serotonin and dopamine receptors, leading to neuropharmacological effects.
- Cell Cycle Arrest : In cancer cells, it has been observed that this compound can induce cell cycle arrest at the G1 phase.
Case Studies
Several case studies have documented the effects of this compound on various biological systems:
- Study on Antioxidant Effects : A study involving rat liver homogenates demonstrated a significant reduction in malondialdehyde levels upon treatment with the compound.
- Antimicrobial Efficacy Assessment : Clinical isolates from patients with infections were tested against the compound; results indicated a promising profile against resistant strains.
- Cancer Cell Line Research : In vitro assays using human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
類似化合物との比較
Comparison with Similar Compounds
Below is a systematic comparison of 10-ethoxy-3-(2-methoxyphenyl)-2-methyl-...-4-thione with structurally analogous benzoxadiazocine and related heterocyclic derivatives.
Structural Analogues
Key Observations
Substituent Effects :
- The 2-methoxyphenyl group in the target compound introduces steric bulk and electron-donating effects compared to the allyl or aliphatic substituents in analogues . This may influence binding affinity in biological targets.
- Ethoxy groups at C10 are conserved across analogues, suggesting a role in solubility or metabolic stability .
Thione vs. Oxo Derivatives: Replacing the thione (C=S) with an oxo (C=O) group (e.g., in benzoxazinones) reduces hydrogen-bond acceptor capacity and alters reactivity .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to those for benzoxadiazocines, such as cyclization of thiourea intermediates or thionation of oxo precursors using P2S5 .
Physicochemical Properties
- Lipophilicity : The target compound’s logP (estimated ~3.4–3.8) is comparable to its allyl-substituted analogue (logP = 3.3949) , suggesting moderate membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


